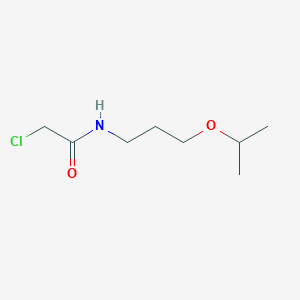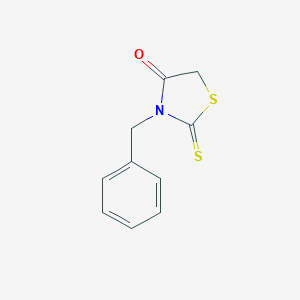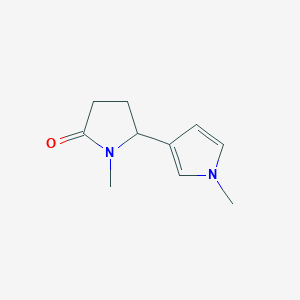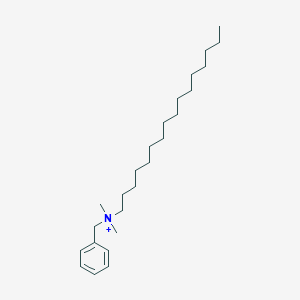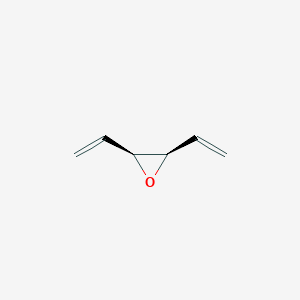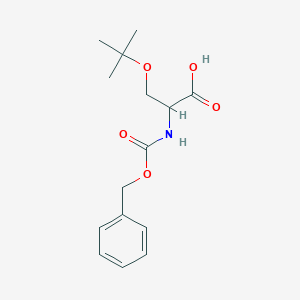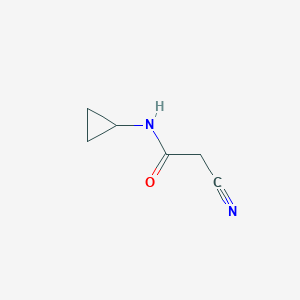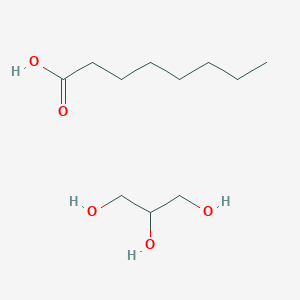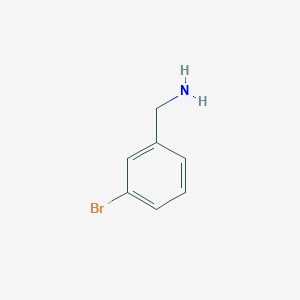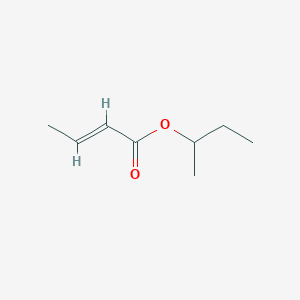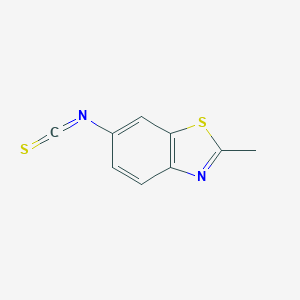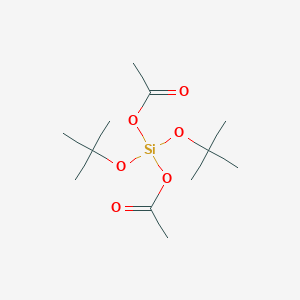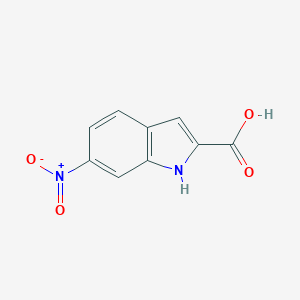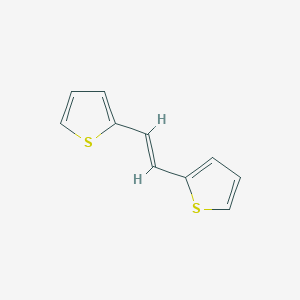
trans-1,2-Di(2-thienyl)ethylene
Descripción general
Descripción
Trans-1,2-Di(2-thienyl)ethylene (C10H8S2) is a chemical compound with a molecular weight of 192.3 g/mol . It is also known by other names such as Dithienylethylene and 1,2-Di(thiophen-2-yl)ethene .
Molecular Structure Analysis
The molecular formula of trans-1,2-Di(2-thienyl)ethylene is C10H8S2 . The compound has a complex structure with 12 heavy atoms and a topological polar surface area of 56.5 Ų .Chemical Reactions Analysis
The compound shows reversible doping-undoping behavior and excellent charge-discharge characteristics such as a coulombic efficiency greater than 99% and a stable electrode potential even under a large charge-discharge current .Physical And Chemical Properties Analysis
Trans-1,2-Di(2-thienyl)ethylene is a solid at 20 degrees Celsius . It has a molecular weight of 192.3 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
Thermoelectric Materials
Specific Scientific Field
Materials Science, Thermoelectricity
Application Summary
Trans-1,2-Di(2-thienyl)ethylene is used in the development of thermoelectric materials. These materials convert temperature differences into electric voltage and vice versa.
Methods of Application
The compound is incorporated into organic conjugated polymers. The backbone of these polymers is modified via copolymerization with different subunits and chemical doping with variant dopants. Two polymers named PTVTTT14 and PTVTDTT18 were synthesized by copolymerizing TVT with TT (thieno [3,2-b]thiophene) and DTT (dithieno [3,2-b:2’,3’-d]thiophene), respectively .
Results or Outcomes
PTVTTT14 and PTVTDTT18 displayed the highest power factor (PF) of 9.4 and 5.0 µW m-1 K-2 with F4TCNQ as a dopant. The higher electron affinity (EA) of F4TCNQ and CN6CP than the ionization energy (IE) of the two polymers is energetically favorable to charge transfer .
Synthesis of Thiophene Derivatives
Specific Scientific Field
Organic Chemistry, Medicinal Chemistry
Application Summary
Trans-1,2-Di(2-thienyl)ethylene is used in the synthesis of thiophene derivatives. These derivatives have a variety of biological effects and are used in medicinal chemistry.
Methods of Application
Thiophene derivatives are synthesized by heterocyclization of various substrates. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Results or Outcomes
Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(E)-2-thiophen-2-ylethenyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBFWHPZXYPJFW-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,2-Di(2-thienyl)ethylene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



